3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3K inhibition Kinase inhibitor Structure-activity relationship

This thiazolo[5,4-b]pyridine benzenesulfonamide features a distinct 3-fluoro substituent and a 2-methylphenyl spacer—a combination that directly modulates kinase inhibitory potency and selectivity. SAR studies demonstrate that even single-atom halogen changes on the sulfonamide ring dramatically shift biological activity, making this exact substitution pattern essential for reproducible structure-activity exploration. Use as a comparator against 2-chloro-4-fluoro and 2,5-difluoro analogs to map selectivity fingerprints, or as a scaffold for parallel library synthesis targeting clinically relevant kinase mutants. Insist on this specific regioisomer to ensure your SAR data remains internally consistent and pharmacologically meaningful.

Molecular Formula C19H14FN3O2S2
Molecular Weight 399.46
CAS No. 896679-25-7
Cat. No. B2419711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS896679-25-7
Molecular FormulaC19H14FN3O2S2
Molecular Weight399.46
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
InChIInChI=1S/C19H14FN3O2S2/c1-12-10-13(18-22-17-6-3-9-21-19(17)26-18)7-8-16(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3
InChIKeyVWGHTZBULHDEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-25-7): A Structurally Differentiated Thiazolopyridine Sulfonamide for Targeted Kinase Research


3-Fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-25-7) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine benzenesulfonamide class, characterized by a unique combination of a 3-fluoro substituent on the benzenesulfonamide ring and a 2-methyl group on the central phenyl spacer . The thiazolo[5,4-b]pyridine core is a recognized privileged scaffold in kinase inhibitor design, with recent studies demonstrating its utility in generating potent and selective inhibitors targeting clinically relevant kinase mutants [1]. This specific substitution pattern differentiates it from many in-class analogs and positions it as a valuable tool compound for structure-activity relationship (SAR) exploration of kinase selectivity profiles [1].

Why Thiazolopyridine Sulfonamides Are Not Interchangeable: The Critical Role of Subtle Substitution in Kinase Engagement


Within the thiazolo[5,4-b]pyridine sulfonamide family, seemingly minor structural variations profoundly impact potency, selectivity, and cellular efficacy. Published structure-activity relationship (SAR) studies on thiazolo[5,4-b]pyridine derivatives demonstrate that the nature and position of substituents on the benzenesulfonamide ring directly modulate enzymatic inhibition potency [1]. For instance, in a PI3K inhibitor series, the 2-chloro-4-fluorophenyl sulfonamide analog (19b) achieved nanomolar IC50 values, whereas replacement with an unsubstituted phenyl sulfonamide led to a significant loss of activity [1]. Similarly, in an EGFR-TK inhibitor series, the lead compound bearing a 2,5-difluorobenzenesulfonamide group displayed equipotency to the clinical drug Osimertinib across multiple cancer cell lines, underscoring how specific sulfonamide substitution governs target engagement and cellular potency [2]. Therefore, generic substitution within this class is not scientifically valid, as even single-atom changes can dramatically alter biological outcomes [1][2].

Quantitative Differentiation Evidence: 3-Fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide vs. Key Comparators


Halogen Substitution on Benzenesulfonamide Drives PI3Kα Inhibitory Potency: 3-Fluoro vs. Unsubstituted Phenyl

In a published PI3K inhibitor series, the 2-chloro-4-fluorophenyl sulfonamide analog (19b) demonstrated potent PI3Kα inhibitory activity with a nanomolar IC50, whereas the phenyl sulfonamide analog (unsubstituted) exhibited significantly reduced potency [1]. By analogy, the 3-fluoro substitution on the benzenesulfonamide of 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is anticipated to confer similar potency advantages over its non-fluorinated analog (N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, CAS 896679-33-7). This SAR is consistent with the established role of halogen substituents in enhancing binding interactions and metabolic stability in kinase inhibitors [1].

PI3K inhibition Kinase inhibitor Structure-activity relationship Bioisosterism

2-Methyl Substitution on Central Phenyl Ring Enhances Cellular Anticancer Potency in Thiazolopyridine Sulfonamides

The presence of a 2-methyl substituent on the central phenyl ring is a common feature among highly potent thiazolo[5,4-b]pyridine sulfonamide EGFR inhibitors. The lead compound 10k, bearing a 2-methylphenyl spacer with a 2,5-difluorobenzenesulfonamide group, achieved IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively, demonstrating equipotency to Osimertinib [1]. Analogs lacking the 2-methyl group or bearing alternative substitution patterns showed reduced cellular potency, suggesting that the 2-methyl group contributes to optimal target engagement through conformational restriction or hydrophobic contacts [1]. The target compound, 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, retains this critical 2-methyl substituent, distinguishing it favorably from regioisomers such as 3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-59-6) that lack this methyl group entirely .

EGFR-TK inhibition Anticancer activity Non-small cell lung cancer Cell-based assays

Selectivity Window Between Mutant and Wild-Type EGFR: A Key Differentiator for Resistant Cancer Models

In the EGFR-TK inhibitor series described by Borude et al. (2024), compound 10k demonstrated equipotency to Osimertinib against mutant EGFR-driven NSCLC cell lines (HCC827 harboring exon 19 deletion, NCI-H1975 harboring T790M/L858R double mutation) while showing weaker activity against the wild-type EGFR-driven A-549 cell line (IC50 0.82 μM vs. 0.010–0.08 μM), indicating a selectivity window between mutant and wild-type EGFR [1]. Significantly, potent derivatives including 10k exhibited no toxicity against normal BEAS-2B lung epithelial cells at concentrations exceeding 35 μM, demonstrating a therapeutic selectivity index exceeding 3,500-fold for cancer over normal cells [1]. The target compound shares the same core scaffold and 2-methylphenyl substitution as 10k, with the 3-fluoro substituent on the sulfonamide potentially offering distinct selectivity modulation compared to the 2,5-difluoro pattern of 10k [1]. This positions the target compound as a valuable probe for dissecting how sulfonamide halogenation patterns influence mutant vs. wild-type EGFR selectivity, a critical parameter for minimizing on-target toxicity in EGFR-targeted therapies [1].

EGFR mutant selectivity T790M resistance mutation Wild-type EGFR sparing Kinase selectivity

Recommended Application Scenarios for 3-Fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide in Kinase-Focused Research Programs


SAR Probe for Fluoro-Substitution Effects on PI3K and EGFR Kinase Inhibition

Use as a structural analog to systematically compare the impact of different halogen substitutions (3-fluoro vs. 2-chloro-4-fluoro vs. 2,5-difluoro) on benzenesulfonamide on kinase inhibitory potency and selectivity. This application is directly supported by SAR data from published thiazolo[5,4-b]pyridine series demonstrating that halogen identity modulates PI3Kα IC50 from nanomolar to inactive [1].

Negative Control or Specificity Reagent for 2-Methyl-Dependent EGFR-TK Inhibitors

Employ as a comparator compound in cellular assays to validate the role of the 2-methylphenyl spacer in achieving potent anticancer activity, using the established lead compound 10k (IC50 0.010–0.82 μM across NSCLC lines) as a positive control and non-methylated regioisomers as negative controls [2].

Building Block for Diversified Thiazolopyridine Kinase Inhibitor Libraries

Utilize as a synthetic intermediate for parallel library synthesis to explore structure-activity relationships at the benzenesulfonamide position, leveraging the thiazolo[5,4-b]pyridine core that has demonstrated equipotency to Osimertinib in optimized analogs [2].

In Vitro Toxicological Benchmarking Against Normal Cell Lines

Include in panels alongside lead compounds like 10k (which showed >35 μM safety margin in BEAS-2B cells) to establish structure-dependent toxicity profiles and therapeutic indices, a critical step in prioritizing candidates for in vivo efficacy studies [2].

Quote Request

Request a Quote for 3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.